
2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate is a chemical compound with the molecular formula C14H19Cl2NO2 and a molecular weight of 304.212 g/mol . It is characterized by its density of 1.168 g/cm³ and a boiling point of 387.8°C at 760 mmHg . This compound is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate typically involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways related to inflammation and microbial growth .
Comparación Con Compuestos Similares
2-Ethylhexyl 3,6-dichloropyridine-2-carboxylate can be compared with other similar compounds such as:
2-Ethylhexyl 3,5-dichloropyridine-2-carboxylate: Similar structure but with different chlorine substitution, leading to variations in chemical reactivity and biological activity.
2-Ethylhexyl 3,6-dibromopyridine-2-carboxylate: Bromine substitution instead of chlorine, which can affect the compound’s physical and chemical properties.
2-Ethylhexyl 3,6-dichloropyridine-4-carboxylate: Different position of the carboxylate group, influencing the compound’s overall behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resultant properties.
Propiedades
Número CAS |
97635-45-5 |
|---|---|
Fórmula molecular |
C14H19Cl2NO2 |
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
2-ethylhexyl 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C14H19Cl2NO2/c1-3-5-6-10(4-2)9-19-14(18)13-11(15)7-8-12(16)17-13/h7-8,10H,3-6,9H2,1-2H3 |
Clave InChI |
BOOFNDJFNWCPQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C1=C(C=CC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


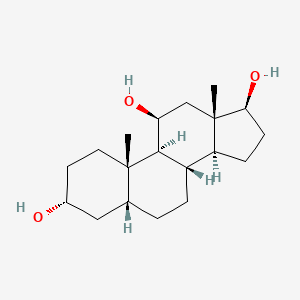
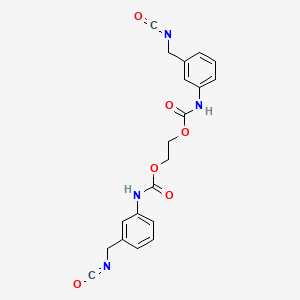

![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)

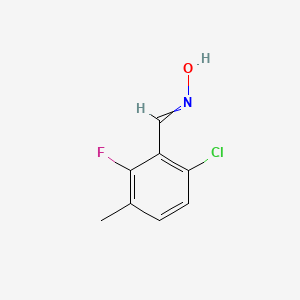

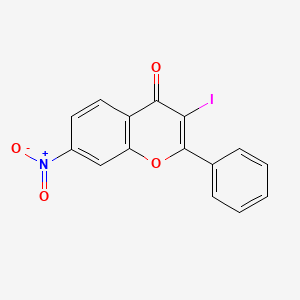
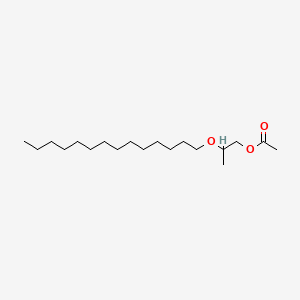
![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)

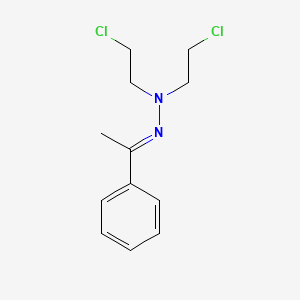
![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
